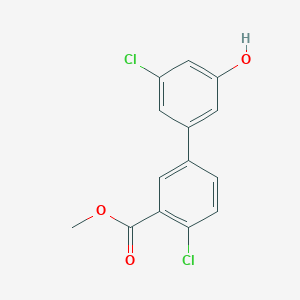![molecular formula C15H12ClFO3 B6382112 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% CAS No. 1261902-55-9](/img/structure/B6382112.png)
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% (3-Cl-5-EFPP) is a versatile chemical compound with a wide range of applications in scientific research. It is a phenol derivative with a chloro group and an ethoxycarbonyl group at the para position of the phenyl ring, as well as a fluorine atom at the ortho position. 3-Cl-5-EFPP has been used in various fields of research, including organic synthesis, catalysis, drug discovery and development, and biochemistry.
Scientific Research Applications
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis, and as a catalyst in a variety of reactions. It is also used as a starting material for the synthesis of pharmaceuticals and other compounds, as well as for the synthesis of biotransformation enzymes. Additionally, 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has been used in the synthesis of small-molecule inhibitors of protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% is not completely understood. It is believed to act as an electron-withdrawing group, which can affect the reactivity of the reaction and the products formed. Additionally, the chloro group can act as a catalyst, allowing for the formation of products that would otherwise be difficult to obtain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as well as on the expression of certain genes. Additionally, it may have an effect on the metabolism of certain compounds, such as fatty acids and nucleotides.
Advantages and Limitations for Lab Experiments
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized in large quantities. Additionally, it is stable and does not degrade easily. However, there are some limitations to its use in lab experiments. It is highly toxic, and must be handled with extreme caution. Additionally, it has a high boiling point, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%. It could be used in the development of new drugs and therapies, as well as in the synthesis of new molecules and materials. Additionally, it could be used to study the mechanism of action of enzymes and other proteins, as well as to investigate the biochemical and physiological effects of various compounds. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.
Synthesis Methods
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-chloro-4-fluorophenol and ethyl chloroformate, followed by a deprotection reaction. This method is simple and efficient, and can be scaled up for large-scale production. Other methods include the reaction of 3-chloro-4-fluorophenol and ethyl bromoacetate, followed by a deprotection reaction, and the reaction of 3-chloro-4-fluorophenol and ethyl chloroacetate, followed by a deprotection reaction.
properties
IUPAC Name |
ethyl 4-(3-chloro-5-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJFVPKMBTAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686169 |
Source


|
| Record name | Ethyl 3'-chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol | |
CAS RN |
1261902-55-9 |
Source


|
| Record name | Ethyl 3'-chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)




